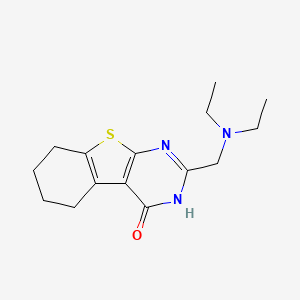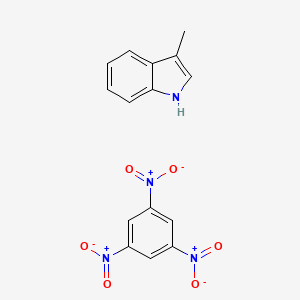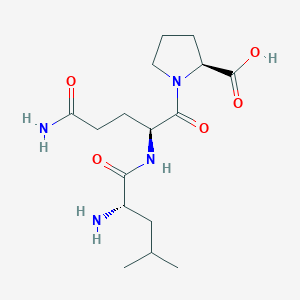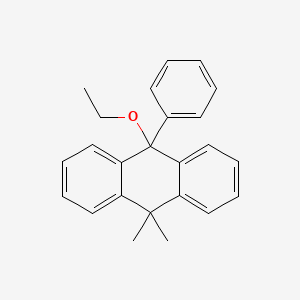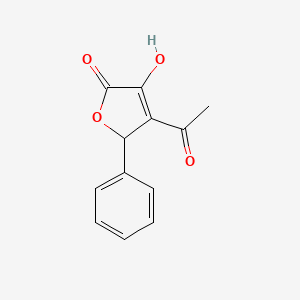![molecular formula C13H22O2Si B14714213 Methyl(phenyl)bis[(propan-2-yl)oxy]silane CAS No. 18406-11-6](/img/structure/B14714213.png)
Methyl(phenyl)bis[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 2 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + 2 \text{HCl} ] Subsequent treatment with methylmagnesium bromide (Grignard reagent) results in the formation of the desired compound: [ \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + \text{CH}_3\text{MgBr} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{CH}_3 + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and isopropanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride in polar solvents.
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different substituents.
Hydrolysis: Silanols and isopropanol.
Aplicaciones Científicas De Investigación
Methyl(phenyl)bis[(propan-2-yl)oxy]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for surface treatments.
Mecanismo De Acción
The mechanism of action of Methyl(phenyl)bis[(propan-2-yl)oxy]silane involves its ability to form stable silicon-oxygen bonds. This property is exploited in various applications where the compound acts as a crosslinking agent or a precursor for silicon-based materials. The molecular targets and pathways involved are primarily related to the formation and stabilization of siloxane networks.
Comparación Con Compuestos Similares
Phenyltrimethoxysilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group bonded to silicon.
Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups bonded to silicon.
Uniqueness: Methyl(phenyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of both a phenyl group and two isopropoxy groups, which confer distinct chemical properties. The isopropoxy groups provide steric hindrance and influence the reactivity of the silicon center, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
methyl-phenyl-di(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-11(2)14-16(5,15-12(3)4)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVQFQRFPDWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569994 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18406-11-6 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
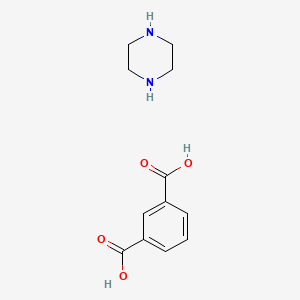
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

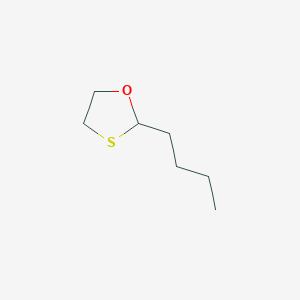
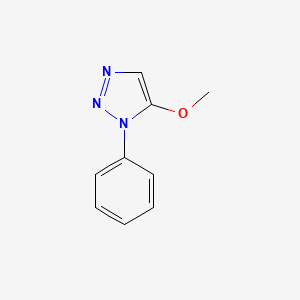
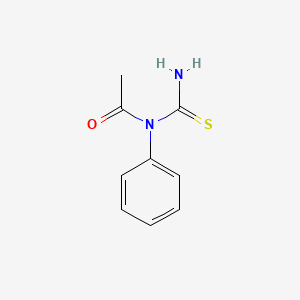

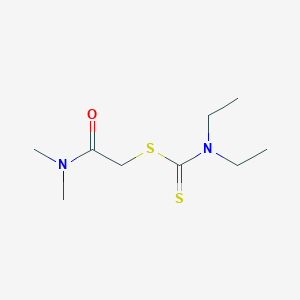
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
